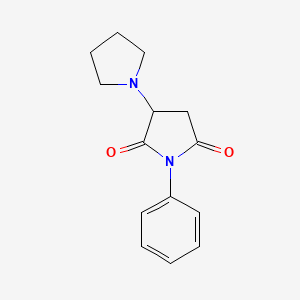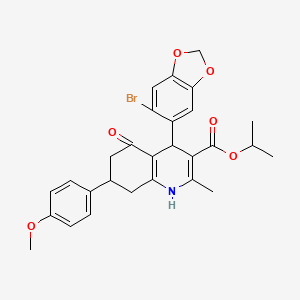![molecular formula C19H28N2O B5214335 N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained attention in scientific research for its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide works by inhibiting the enzyme called dopamine esterase, which is responsible for breaking down dopamine in the brain. This leads to increased levels of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. By increasing dopamine levels, this compound may help reduce the cravings for addictive substances and improve mood in individuals with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include increased dopamine levels in the brain, decreased cocaine and alcohol self-administration, and improved cognitive function in rats. In humans, this compound has been shown to be safe and well-tolerated, with no serious adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is its specificity for dopamine esterase, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its effects may be limited to certain types of addiction, and further research is needed to determine its efficacy in treating other disorders. Additionally, this compound is not currently approved for human use, which may limit its potential for clinical applications.
Orientations Futures
There are a number of future directions for research on N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and other neurological disorders. Another direction is to explore its effects on other neurotransmitters besides dopamine, such as serotonin and norepinephrine. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound, as well as its long-term effects on the brain and body.
In conclusion, this compound is a promising compound with potential applications in treating addiction and other neurological disorders. Its specificity for dopamine esterase makes it a useful tool for studying the role of dopamine in these conditions, and further research is needed to determine its efficacy and safety in humans.
Méthodes De Synthèse
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 1-(2-phenylethyl)piperidine to form the intermediate product, which is then treated with cyclopentanecarboxylic acid chloride to yield this compound.
Applications De Recherche Scientifique
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been extensively studied for its potential use in treating addiction, specifically for cocaine and alcohol dependence. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the desire to use them. This compound has also shown promise in treating other neurological disorders, such as epilepsy and depression.
Propriétés
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(17-9-4-5-10-17)20-18-11-6-13-21(15-18)14-12-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQXKOJUVOFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)